Cas no 2227847-90-5 ((2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine)

(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine
- EN300-1779138
- 2227847-90-5
-
- インチ: 1S/C11H19N3/c1-8(12)6-7-11-9-4-2-3-5-10(9)13-14-11/h8H,2-7,12H2,1H3,(H,13,14)/t8-/m1/s1
- InChIKey: CPNLBMSBIBEYPO-MRVPVSSYSA-N
- ほほえんだ: N1C2CCCCC=2C(CC[C@@H](C)N)=N1
計算された属性
- せいみつぶんしりょう: 193.157897619g/mol
- どういたいしつりょう: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779138-2.5g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 2.5g |
$4216.0 | 2023-09-20 | ||
Enamine | EN300-1779138-0.25g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 0.25g |
$1980.0 | 2023-09-20 | ||
Enamine | EN300-1779138-0.1g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 0.1g |
$1893.0 | 2023-09-20 | ||
Enamine | EN300-1779138-5g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 5g |
$6239.0 | 2023-09-20 | ||
Enamine | EN300-1779138-10g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 10g |
$9252.0 | 2023-09-20 | ||
Enamine | EN300-1779138-1.0g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 1g |
$2152.0 | 2023-06-02 | ||
Enamine | EN300-1779138-10.0g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 10g |
$9252.0 | 2023-06-02 | ||
Enamine | EN300-1779138-5.0g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 5g |
$6239.0 | 2023-06-02 | ||
Enamine | EN300-1779138-0.05g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 0.05g |
$1807.0 | 2023-09-20 | ||
Enamine | EN300-1779138-1g |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine |
2227847-90-5 | 1g |
$2152.0 | 2023-09-20 |
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amineに関する追加情報
Compound CAS No 2227847-90-5: (2R)-4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)butan-2-amine
The compound with CAS No 2227847-90-5, known as (2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a tetrahydroindazole ring system with a chiral butanamine backbone. The tetrahydroindazole moiety is a bicyclic structure that contributes to the compound's stability and bioavailability, while the butanamine group plays a crucial role in its pharmacokinetic properties.
Recent studies have highlighted the potential of (2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine as a promising candidate in drug discovery. Researchers have explored its ability to modulate various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These findings suggest that the compound could be developed into a therapeutic agent for conditions such as chronic pain, inflammation, and neurodegenerative diseases. The chirality of the molecule (denoted by the (R) configuration) is particularly important, as it influences both the compound's efficacy and its safety profile.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the construction of the tetrahydroindazole ring through cyclization reactions and the subsequent installation of the chiral amine group. The use of enantioselective catalysts has been pivotal in ensuring high optical purity of the final product. This rigorous synthetic methodology underscores the importance of stereochemistry in drug design and highlights the compound's potential for use in enantiomer-specific therapies.
In terms of physical properties, (2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility characteristics make it suitable for formulation into various drug delivery systems, including tablets, capsules, and injectables. Additionally, preliminary pharmacokinetic studies have demonstrated favorable absorption profiles in preclinical models, suggesting that the compound could be effectively administered orally or via other routes.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that (2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine exhibits strong binding affinities to several key proteins involved in neurological pathways. These insights have paved the way for ongoing clinical trials aimed at evaluating its efficacy in treating conditions such as epilepsy and anxiety disorders.
Moreover, green chemistry principles have been integrated into the synthesis and handling of this compound to minimize environmental impact. The use of biodegradable solvents and recyclable catalysts has significantly reduced the ecological footprint associated with its production. This commitment to sustainability aligns with global efforts to promote eco-friendly practices within the pharmaceutical industry.
In conclusion,(2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yL)butan - ² - amine represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with its promising pharmacological properties and eco-friendly synthesis methods , positions it as a leading candidate for future therapeutic applications . As research continues to uncover new insights into its mechanisms of action , this compound holds immense potential for revolutionizing treatment options across multiple therapeutic areas.
2227847-90-5 ((2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine) 関連製品
- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)
- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)
- 1547025-38-6(octahydropyrrolo[2,3-c]pyrrol-2-one)
- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)
- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)
- 1002029-63-1({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 305811-16-9(2-Amino-5-fluoro-N-cyclopropylbenzamide)
- 929973-37-5(2-Chloro-N-{(3,4-Difluorophenyl)CarbamoylMethyl}Acetamide)
- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)




